N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide
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Overview
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a tetrahydropyran ring, a pyrazole ring, and a pentenamide group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide, also known as N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pent-4-enamide, are currently unknown. This compound belongs to a class of substances known as Novel Psychoactive Substances (NPS), which are designed to mimic the pharmacological activity of known psychoactive compounds
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other nps, inducing changes in the function of these targets .
Biochemical Pathways
Based on the general characteristics of nps, it can be inferred that this compound may affect various neurotransmitter systems and signaling pathways .
Result of Action
Based on the general characteristics of nps, it can be inferred that this compound may induce various physiological and psychological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide typically involves multiple steps, starting with the preparation of the tetrahydropyran and pyrazole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pent-4-enamide
- 3,3,4-Trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one
Uniqueness
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-3-4-13(17)15-11-9-14-16(10-11)12-5-7-18-8-6-12/h2,9-10,12H,1,3-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVZHZCYHVKVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CN(N=C1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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